Cas no 94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-)

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- structure
94-48-4 structure
Product name:2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
CAS No:94-48-4
MF:C17H22O2
Molecular Weight:258.355385303497
MDL:MFCD00036513
CID:805374
PubChem ID:5353011

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- 化学的及び物理的性質

名前と識別子

    • 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
    • 2,4,5-TRIMETHYLANILINE
    • 2,4-Dimethylbenzylamine
    • GERANYL BENZOATE
    • (E)-3,7-dimethyl-2,6-octadien-1-ol
    • (E)-3,7-dimethyl-2,6-octadien-1-yl benzoate
    • (E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
    • (E)-geranyl benzoate
    • 1-AMINO-2,4,5-TRIMETHYLBENZENE
    • benzoic acid 3,7-dimethyl-octa-2
    • Benzoic acid geranyl
    • benzoicacid,geraniolester
    • benzoicacidgeranylester
    • FEMA 2511
    • geraniolbenzoate
    • GERANYL BENZOATE FCC
    • O-Benzoyl-geraniol
    • 3,7-dimethyl-, benzoate, (e)-6-octadien-1-ol
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- (9CI)
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (E)- (8CI)
    • 3,7-Dimethyl-2,6-octadienyl benzoate
    • Benzoic acid geraniol ester
    • Geraniol benzoate
    • trans-3,7-Dimethyl-2,6-octadienyl benzoate
    • 94-48-4
    • D93581
    • B4M42WH83V
    • SCHEMBL584936
    • UNII-B4M42WH83V
    • Benzoic acid geranyl ester
    • 3,7-DIMETHYL-2,6-OCTADIEN-1-YL BENZOATE
    • 2,6-Octadien-1-ol, 3,7-dimethyl, benzoate, (E)-
    • GERANYL BENZOATE [FCC]
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
    • (2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
    • 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)-
    • SCHEMBL584937
    • FEMA No. 2511
    • (E)-3,7-DIMETHYL-2,6-OCTADIENE-1-YL BENZOATE
    • YDVXYTIIPGKIJP-NTCAYCPXSA-N
    • DTXSID4052637
    • (2E)-3,7-Dimethyl-2,6-octadienyl benzoate
    • A844970
    • BRN 3119464
    • CHEBI:156234
    • 3-09-00-00412 (Beilstein Handbook Reference)
    • GERANYL BENZOATE [FHFI]
    • Benzoic acid, geraniol ester
    • 2,6-OCTADIEN-1-OL, 3,7-DIMETHYL-, BENZOATE, (E)-
    • Q27274360
    • [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate
    • MFCD00036513
    • (E)-3,7-dimethylocta-2,6-dienyl benzoate
    • (2E)-geranyl benzoate
    • NS00012494
    • 3,7-dimethylocta-2,6-dien-1-yl benzoate
    • 2,6-Octadien-1-ol,3,7-dimethyl-,1-benzoate,(2E)-
    • AI3-35981
    • Benzoic acid, geranyl ester
    • Benzoicacid,geraniolester;
    • 3,7-dimethylocta-2,6-dien-1-ylbenzoate
    • EINECS 202-337-0
    • trans-3,7-Dimethyl-2,6-octadien-1-yl benzoate
    • MDL: MFCD00036513
    • インチ: 1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+
    • InChIKey: YDVXYTIIPGKIJP-NTCAYCPXSA-N
    • SMILES: C(C1C=CC=CC=1)(=O)OC/C=C(\C)/CC/C=C(\C)/C

計算された属性

  • 精确分子量: 258.16200
  • 同位素质量: 258.161979940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • Surface Charge: 0
  • XLogP3: 5.1
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: 無色から淡黄色の液体。高度に希釈すると、イランイラン油とリンゴの香りがします
  • 密度みつど: 0.996 g/mL at 25 °C(lit.)
  • Boiling Point: 305 °C(lit.)
  • フラッシュポイント: >230 °F
  • Refractive Index: n20/D 1.517(lit.)
  • PSA: 26.30000
  • LogP: 4.53610
  • FEMA: 2511 | GERANYL BENZOATE
  • Solubility: 水に溶けない。油やアルコールに可溶性

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Security Information

  • WGKドイツ:2
  • セキュリティの説明: S26-S36/37/39
  • RTECS号:RG5925300
  • 危険物標識: C
  • HazardClass:AIR SENSITIVE, CORROSIVE

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- 税関データ

  • 税関コード:2916310090
  • 税関データ:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616542-250mg
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 98%
250mg
¥3467.00 2024-04-24
1PlusChem
1P00GS4P-1g
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 98%
1g
$1344.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616542-1g
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 98%
1g
¥7466.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3804-250mg
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 95%
250mg
¥2182.0 2024-04-16
abcr
AB470002-1g
Geranyl benzoate; .
94-48-4
1g
€1888.40 2024-04-16
eNovation Chemicals LLC
D761091-1g
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 95%
1g
$670 2025-02-25
eNovation Chemicals LLC
D761091-1g
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 95%
1g
$670 2024-06-06
eNovation Chemicals LLC
D761091-100mg
2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
94-48-4 95%
100mg
$220 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616542-100mg
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 98%
100mg
¥1920.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3804-1g
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
94-48-4 95%
1g
¥4363.0 2024-04-16

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Pentamethyldiethylenetriamine Solvents: Acetonitrile ;  8 h, 20 - 25 °C
Reference
Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality
Ram, Ram N.; Soni, Vineet Kumar; Gupta, Dharmendra Kumar, Tetrahedron, 2012, 68(44), 9068-9075

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  4 h, 80 °C; 10 min, 80 °C → rt
1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  15 min, 0 °C; 0 °C → rt; 6 h, rt
Reference
Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification
Huy, Peter H.; Mbouhom, Christelle, Chemical Science, 2019, 10(31), 7399-7406

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; rt
Reference
Esterification and etherification of steroid and terpene under Mitsunobu conditions
Guezane Lakoud, Samia; Djerourou, Abdelhafid, Arabian Journal of Chemistry, 2016, 9,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Diethylene glycol monomethyl ether ,  2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 - 2 min, rt
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ;  5 min, rt
Reference
Ligand-assisted rate acceleration in lanthanum(III) isopropoxide catalyzed transesterification of carboxylic esters
Hatano, Manabu; Furuya, Yoshiro; Shimmura, Takumi; Moriyama, Katsuhiko; Kamiya, Sho; et al, Organic Letters, 2011, 13(3), 426-429

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  rt; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Biomimetic syntheses of analogs of Hongoquercin A and B by late-stage derivatization
Mies, Thomas; White, Andrew J. P. ; Parsons, Philip J. ; Barrett, Anthony G. M., Journal of Organic Chemistry, 2021, 86(2), 1802-1817

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Manganese Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides
Joo, Seong-Ryu; Youn, Young-Jin; Hwang, Young-Ran; Kim, Seung-Hoi, Synlett, 2017, 28(19), 2665-2669

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: N,N-Dimethyl-P,P-diphenylphosphinous amide Solvents: Dichloromethane ;  1 h, 40 °C
1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ;  1 h, rt
Reference
Efficient method for the preparation of carboxylic acid alkyl esters or alkyl phenyl ethers by a new-type of oxidation-reduction condensation using 2,6-dimethyl-1,4-benzoquinone and alkoxydiphenylphosphines
Shintou, Taichi; Kikuchi, Wataru; Mukaiyama, Teruaki, Bulletin of the Chemical Society of Japan, 2003, 76(8), 1645-1667

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Dichloromethane
1.2 Reagents: Imidazole
1.3 10 min, rt
1.4 Catalysts: Gadolinium triflate ;  30 min, 50 °C
1.5 3 h, 50 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water
Reference
Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene(III)
Garcia Santos, William H.; Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2015, 13(5), 1358-1366

Synthetic Circuit 10

Reaction Conditions
Reference
Beyond the Tebbe Olefination: Direct Transformation of Esters into Ketones or Alkenes
Domzalska-Pieczykolan, Anna M.; Furman, Bartlomiej, Synlett, 2020, 31(7), 730-736

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ;  2.5 h, rt
1.3 1.5 h, rt
Reference
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; Botubol-Ares, Jose Manuel; Hanson, James R. ; Hernandez-Galan, Rosario; Collado, Isidro G., European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  15 h, 100 °C
Reference
Fluoride-Catalyzed Esterification of Amides
Wu, Hongxiang; Guo, Weijie; Daniel, Stelck; Li, Yue; Liu, Chao; et al, Chemistry - A European Journal, 2018, 24(14), 3444-3447

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
Reference
A direct approach to amines with remote stereocentres by enantioselective CuH-catalyzed reductive relay hydroamination
Zhu, Shaolin; Niljianskul, Nootaree; Buchwald, Stephen L., Nature Chemistry, 2016, 8(2), 144-150

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
Reference
Metal-Free Intermolecular Allylic C-H Amination of Alkenes Using Primary Carbamates
Obenschain, Derek C.; Tabor, John R.; Michael, Forrest E., ACS Catalysis, 2023, 13(7), 4369-4375

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 6 h, rt
Reference
Nitrosyl Triflate and Nitrous Anhydride, Same Mode of Generation, but Very Different Reaction Pathways. Direct Synthesis of 1,2-Oxazetes, Nitroso or Bisoxazo Compounds from Olefins
Reddy, G. Sudhakar ; Suh, Elijah J.; Corey, E. J., Organic Letters, 2022, 24(23), 4202-4206

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Silica ;  2 min
Reference
Microwave-assisted solvent-free o-alkylation and acylation of thymol and geraniol using fly ash as solid support
More, D. H.; Hundiwale, D. G.; Kapadi, U. R.; Mahulikar, P. P., Journal of Scientific & Industrial Research, 2006, 65(10), 817-820

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ;  18 h, 80 °C
Reference
Ni-catalyzed direct alcoholysis of N-acylpyrrole-type tertiary amides under mild conditions
Chen, Hang; Chen, Dong-Huang; Huang, Pei-Qiang, Science China: Chemistry, 2020, 63(3), 370-376

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 23 °C
1.2 Solvents: Water ;  23 °C
Reference
Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions
Ye, Danfeng; Liu, Zhiyuan; Chen, Hao; Sessler, Jonathan L. ; Lei, Chuanhu, Organic Letters, 2019, 21(17), 6888-6892

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Raw materials

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Preparation Products

2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- 関連文献

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Amadis Chemical Company Limited
(CAS:94-48-4)2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
A844970
Purity:99%
はかる:1g
Price ($):498.0